H-Val-Ala-Ala-Phe-OH

Beschreibung

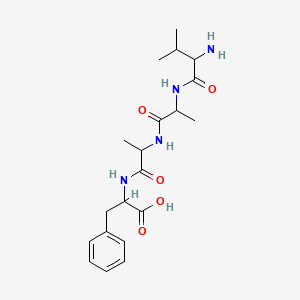

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[(2-amino-3-methylbutanoyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKWKJGMIHTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560327, DTXSID40878523 | |

| Record name | Valylalanylalanylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAL-ALA-ALA-PHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-32-4 | |

| Record name | Valylalanylalanylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Val-Ala-Ala-Phe-OH chemical structure and properties

An In-depth Technical Guide to H-Val-Ala-Ala-Phe-OH

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the tetrapeptide this compound, also known by its single-letter code VAAF. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is a tetrapeptide composed of the amino acids L-valine, L-alanine, L-alanine, and L-phenylalanine, linked by peptide bonds in that sequence. The "H-" at the beginning indicates a free amino group on the N-terminal valine, and the "-OH" at the end signifies a free carboxyl group on the C-terminal phenylalanine.

Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 21957-32-4 | [1][2] |

| Molecular Formula | C₂₀H₃₀N₄O₅ | [1][2] |

| Molecular Weight | 406.48 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

| InChI Key | AMBKWKJGMIHTJR-UHFFFAOYSA-N | [1] |

| SMILES | C--INVALID-LINK--C(=O)O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Due to the limited availability of specific experimental data for this tetrapeptide, properties of related dipeptides are also provided for comparative context.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | 96.7% | [1] |

| Theoretical pI | 7 | [1] |

| GRAVY (Grand Average of Hydropathicity) | 2.65 | [1] |

| Solubility | TFA salts generally enhance solubility in aqueous solutions. | [1] |

Table 3: Physicochemical Properties of Related Dipeptides

| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰D (c=1 in water) |

| H-Ala-Phe-OH | C₁₂H₁₆N₂O₃ | 236.27 | 289 - 291 | 39 ± 1° |

| H-Val-Phe-OH | C₁₄H₂₀N₂O₃ | 264.32 | Not Available | Not Available |

| H-Val-Ala-OH | C₈H₁₆N₂O₃ | 188.23 | Not Available | Not Available |

Biological Activity

The primary documented biological role of this compound is as a substrate for carboxypeptidase P from porcine kidneys[1]. Carboxypeptidases are enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. The interaction between this compound and carboxypeptidase P allows for the study of this enzyme's activity and characteristics[1].

dot

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. The C-terminal amino acid (Phenylalanine) is first attached to an insoluble resin support, followed by the sequential addition of the subsequent amino acids (Alanine, Alanine, and Valine).

Materials:

-

Fmoc-Phe-Wang resin (or similar)

-

Fmoc-Ala-OH

-

Fmoc-Val-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, MeOH)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Dipeptide coupling can also be a strategy, for instance, coupling Boc-Val-Ala-OH with H-Ala-Phe-OMe[1].

Protocol:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine on the resin using 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling:

-

Activate the next amino acid (Fmoc-Ala-OH) by dissolving it with coupling reagents (HBTU, HOBt) and an activator base (DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids (Fmoc-Ala-OH and Fmoc-Val-OH).

-

Final Deprotection: Remove the N-terminal Fmoc group from the valine residue.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

dot

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the peptide and to confirm its amino acid sequence. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. Tandem mass spectrometry (MS/MS) is used to fragment the peptide, and the resulting fragmentation pattern (b- and y-ions) confirms the sequence. Studies on the fragmentation of protonated Val-Ala-Ala-Phe have shown the presence of characteristic y₁'', y₂'', and y₃'' ions, as well as b₂ and b₃ ions, which provides clear sequence information[1].

dot

Handling and Storage

This compound is typically supplied as a lyophilized powder and should be stored in a freezer at or below -20°C[1]. For use in biological assays, it is important to be aware that the peptide may be present as a trifluoroacetic acid (TFA) salt, a remnant of the HPLC purification process. While residual TFA levels do not interfere with most standard in vitro assays, they should be considered for highly sensitive cellular or biochemical studies[1].

Conclusion

This compound is a tetrapeptide with a well-defined chemical structure. Its primary application in research is as a substrate for the enzyme carboxypeptidase P. The synthesis of this peptide can be readily achieved through standard solid-phase peptide synthesis protocols. While detailed quantitative physicochemical data is not extensively published, its basic properties are known, and its structure can be confirmed through modern spectroscopic techniques. This guide provides a foundational understanding of this compound for researchers and professionals in the life sciences.

References

VAAF Tetrapeptide: A Predictive Analysis of Biological Function

Disclaimer: The Val-Ala-Ala-Phe (VAAF) tetrapeptide is not extensively characterized in existing scientific literature. This technical guide, therefore, presents a predictive analysis of its potential biological functions based on the known roles of its constituent amino acids and smaller peptide fragments. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.

Introduction

Bioactive peptides are increasingly recognized for their therapeutic potential, acting as signaling molecules with high specificity and low toxicity. The tetrapeptide VAAF, composed of Valine, Alanine, and Phenylalanine, represents a novel sequence with currently uncharacterized biological activity. This document aims to provide a comprehensive theoretical overview of the potential functions of the VAAF tetrapeptide by examining the biological roles of its constituent amino acids and related dipeptides. This analysis can serve as a foundational resource for researchers initiating studies on this peptide.

Physicochemical Properties and Predicted Bioactivity

The physicochemical properties of a peptide are crucial determinants of its biological activity and pharmacokinetic profile. While experimental data for VAAF is unavailable, we can infer certain characteristics based on its amino acid composition.

-

Hydrophobicity: The presence of Valine and Phenylalanine, both hydrophobic amino acids, suggests that VAAF is likely to have a hydrophobic character. This property may influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

-

Charge: At physiological pH, VAAF is predicted to be a neutral peptide, as none of its constituent amino acids have charged side chains.

-

In Silico Predictions: Various computational tools can be employed to predict the potential bioactivities of novel peptides. These tools utilize large databases of known bioactive peptides to identify motifs and physicochemical properties associated with specific functions, such as antimicrobial, antihypertensive, or antioxidant activities. Researchers are encouraged to utilize such platforms for an initial screening of VAAF's potential.

Predicted Biological Functions Based on Constituent Amino Acids

The biological activities of the VAAF tetrapeptide are likely influenced by the individual properties of its constituent amino acids: Valine, Alanine, and Phenylalanine.

Valine

Valine is a branched-chain amino acid (BCAA) with several critical physiological roles:

-

Muscle Metabolism and Growth: Valine is essential for muscle protein synthesis and tissue repair.[1][2] It can serve as an energy source for muscles, particularly during exercise.[2][3]

-

Glucose Homeostasis: Valine plays a role in regulating blood sugar levels and insulin sensitivity.[1]

-

Nervous System Function: As a BCAA, valine is important for normal brain function.[3]

Alanine

Alanine is a non-essential amino acid involved in several metabolic pathways:

-

Energy Metabolism: Alanine is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver for gluconeogenesis.[4][5] It serves as a source of energy for muscles and the central nervous system.[6][7]

-

Immune System Support: Alanine contributes to a robust immune system.[6]

Phenylalanine

Phenylalanine is an essential aromatic amino acid that serves as a precursor for several important molecules:

-

Neurotransmitter Synthesis: Phenylalanine is converted to tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[8][9][10][11][12] These neurotransmitters are crucial for mood regulation, stress response, and cognitive function.[10][11][12]

-

Melanin Production: Phenylalanine is involved in the synthesis of melanin, the pigment responsible for skin and hair color.[8][9][11]

Potential Biological Functions of VAAF Tetrapeptide

Based on the functions of its constituent amino acids and related dipeptides, the VAAF tetrapeptide is hypothesized to exhibit the following biological activities:

-

Modulation of Muscle Metabolism: Given the presence of Valine, VAAF may play a role in promoting muscle protein synthesis and repair.

-

Influence on Glucose Homeostasis: The presence of both Valine and Alanine suggests a potential role in glucose metabolism, possibly affecting glucose uptake and insulin sensitivity.

-

Neuromodulatory Activity: The N-terminal Valine and C-terminal Phenylalanine suggest that VAAF could potentially interact with neuronal receptors or influence neurotransmitter synthesis and release.

-

Enzyme Inhibition: Peptides are known to act as enzyme inhibitors. The specific sequence of VAAF may allow it to bind to the active site of certain proteases or other enzymes.

Potential Signaling Pathways

The hypothesized biological functions of VAAF suggest its potential involvement in several key signaling pathways.

Muscle Protein Synthesis Pathway

VAAF, through its Valine component, could potentially activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.

Caption: Hypothesized mTOR signaling pathway activation by VAAF.

Neurotransmitter Synthesis Pathway

The Phenylalanine residue in VAAF suggests a potential to influence the synthesis of catecholamine neurotransmitters.

Caption: Potential influence of VAAF on catecholamine synthesis.

Proposed Experimental Protocols

To investigate the hypothesized biological functions of the VAAF tetrapeptide, the following experimental protocols are proposed.

In Vitro Muscle Cell Proliferation and Protein Synthesis Assay

This protocol aims to determine the effect of VAAF on muscle cell growth and protein synthesis.

References

- 1. Muscle Building Peptides: Science & Protocols for Elite Fitness [revth.co]

- 2. New Intracellular Peptide Derived from Hemoglobin Alpha Chain Induces Glucose Uptake and Reduces Blood Glycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of computational tools for the in silico design and optimization of bioactive peptides [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovering new in silico tools for antimicrobial peptide prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and engineering approaches to intracellular communication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Tetrapeptide H-Val-Ala-Ala-Phe-OH: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the tetrapeptide H-Val-Ala-Ala-Phe-OH, including its molecular weight and formula. It details the standard experimental methodologies for the characterization of this and similar peptide compounds, offering a resource for researchers in the fields of biochemistry, drug discovery, and analytical chemistry.

Core Properties of this compound

The fundamental molecular attributes of this compound are summarized below. This tetrapeptide, composed of the amino acids Valine, Alanine, Alanine, and Phenylalanine, is a useful tool in enzymology, notably as a substrate for carboxypeptidase P.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀N₄O₅ | [2][3][4][5][6] |

| Molecular Weight | 406.48 g/mol | [2][3][4][5][6] |

| Monoisotopic Mass | 406.22162007 Da | [5] |

| Sequence | Val-Ala-Ala-Phe | [2][3] |

| Synonyms | VAAF | [1][2] |

| CAS Number | 21957-32-4 | [1][4][6] |

Experimental Protocols for Molecular Characterization

The determination of the molecular weight and formula of peptides like this compound is crucial for their identification and quality control. The two primary methods employed for this purpose are Mass Spectrometry and Amino Acid Analysis.

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common method for the precise determination of the molecular weight of peptides.[7]

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate protonation.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to form a fine spray of charged droplets (electrospray ionization). The solvent evaporates from the droplets, leaving the protonated peptide ions in the gas phase.

-

Mass Analysis: The ions are then accelerated into a time-of-flight (TOF) analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its mass-to-charge ratio. Lighter ions travel faster and reach the detector first.

-

Data Acquisition and Processing: The detector records the arrival time of the ions, generating a mass spectrum that plots ion intensity versus mass-to-charge ratio. For peptides, multiple charge states are often observed. The resulting data can be deconvoluted using algorithms to determine the neutral molecular mass of the peptide.[8]

This method offers high accuracy and sensitivity, requiring only small amounts of sample.[7]

Elemental Composition and Formula Verification by Amino Acid Analysis

Amino Acid Analysis (AAA) is used to determine the amino acid composition of a peptide, which in turn verifies its chemical formula.[9] The process involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, identification, and quantification.

Methodology: Acid Hydrolysis followed by Chromatography

-

Acid Hydrolysis: The peptide sample is placed in a hydrolysis tube and dried. A solution of 6 M hydrochloric acid, often containing a scavenger like phenol to prevent degradation of sensitive amino acids like tyrosine, is added.[4] The tube is sealed under vacuum and heated at approximately 110°C for 24 hours to completely break the peptide bonds.[3]

-

Chromatographic Separation: The resulting mixture of amino acids is then separated using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).[3][5] The amino acids are eluted from the chromatography column at characteristic retention times based on their properties.

-

Derivatization and Detection: As most amino acids lack a strong chromophore, they are derivatized either before or after separation to enable detection. A common derivatizing agent is ninhydrin, which reacts with the amino acids to produce a colored compound that can be quantified by a spectrophotometer.[3] Alternatively, fluorescent derivatizing agents can be used for higher sensitivity.

-

Quantification: The amount of each amino acid is determined by comparing the peak areas in the chromatogram to those of a standard mixture of amino acids. The molar ratios of the amino acids are then calculated to confirm the peptide's composition.

Visualizations

Experimental Workflow for Peptide Characterization

The following diagram illustrates the general workflow for determining the molecular weight and formula of a peptide like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound peptide [novoprolabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 5. usp.org [usp.org]

- 6. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]

- 7. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Protein/Peptide MW Analysis [imserc.northwestern.edu]

- 9. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of the Tetrapeptide H-Val-Ala-Ala-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the tetrapeptide H-Val-Ala-Ala-Phe-OH (VAAF). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the fundamental principles governing peptide solubility, predictive assessments based on the peptide's structure, and detailed experimental protocols for determining its solubility in various solvents.

Physicochemical Properties of this compound

Understanding the inherent properties of a peptide is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₀N₄O₅ | [1][2] |

| Molecular Weight (Average) | 406.47 g/mol | [1] |

| Theoretical pI | 7.0 | [1] |

| Grand Average of Hydropathy (GRAVY) | 2.65 | [1] |

The theoretical isoelectric point (pI) of 7.0 suggests that the peptide is neutral at this pH, carrying no net electrical charge.[1] The positive GRAVY score indicates a hydrophobic nature, which implies that the peptide may have limited solubility in aqueous solutions and might require organic co-solvents for effective dissolution.[1]

Predicting Solubility: A Theoretical Approach

The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall charge. A common method to predict solubility involves calculating the net charge of the peptide at a given pH.

Charge Calculation for this compound:

-

N-terminal amine (-NH₂): +1

-

C-terminal carboxyl (-COOH): -1

-

Valine (Val): 0

-

Alanine (Ala): 0

-

Alanine (Ala): 0

-

Phenylalanine (Phe): 0

Net Charge at neutral pH ≈ 0

A net charge of zero suggests that the peptide is neutral.[3][4] Neutral peptides, especially those with a high proportion of hydrophobic residues like Valine and Phenylalanine, often exhibit poor solubility in water.[5] For such peptides, the addition of organic solvents is typically necessary to achieve dissolution.[5][6]

Recommended Solvents and Strategies

Based on the hydrophobic and neutral characteristics of this compound, the following solvents and strategies are recommended for solubilization:

-

Primary Recommendation: Start with organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or alcohols (methanol, ethanol, propanol, isopropanol).[5][6] It is advisable to first dissolve the peptide in a small amount of the organic solvent and then dilute it with the desired aqueous buffer.

-

Aqueous Solutions: Direct dissolution in water or phosphate-buffered saline (PBS) is likely to be challenging. If attempted, sonication may aid in dissolution.[4][7][8][9]

-

Acidic or Basic Conditions: While the peptide has a theoretical pI of 7.0, slight adjustments to the pH using dilute acetic acid or ammonium hydroxide might enhance solubility, although this is generally more effective for charged peptides.[4][5]

-

Trifluoroacetic Acid (TFA) Salts: Peptides are often supplied as TFA salts from the purification process. These salts can enhance the solubility of peptides in aqueous solutions.[1]

It is crucial to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[4][5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for quantitatively determining the solubility of this compound, adapted from established protocols.[10]

Objective: To determine the solubility of this compound in a given solvent, expressed as a percentage.

Materials:

-

This compound peptide

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Microcentrifuge (capable of 14,000 rpm)

-

Lyophilizer

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 10 mg of the pre-purified this compound peptide and place it into a microcentrifuge tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the microcentrifuge tube. This creates a solution with a concentration of approximately 2-10 mM.

-

Dissolution: Vortex the mixture vigorously. If the peptide does not dissolve, sonicate the sample intermittently (e.g., 3 cycles of 10 seconds with cooling on ice in between) to aid dissolution.[4]

-

Equilibration and Separation: Centrifuge the solution at 14,000 rpm for 1 hour to pellet any undissolved peptide.[10]

-

Fraction Collection: Carefully collect the supernatant and transfer it to a separate, pre-weighed microcentrifuge tube. The remaining pellet in the original tube represents the insoluble fraction.

-

Lyophilization: Freeze-dry both the supernatant and the precipitate until a constant weight is achieved.

-

Data Analysis:

-

Weigh the lyophilized supernatant (soluble fraction) and the lyophilized precipitate (insoluble fraction).

-

Calculate the solubility as a percentage:

-

Solubility (%) = (Weight of lyophilized supernatant) / (Weight of lyophilized supernatant + Weight of lyophilized precipitate) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining peptide solubility.

Caption: Workflow for determining peptide solubility.

References

- 1. This compound peptide [novoprolabs.com]

- 2. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. biobasic.com [biobasic.com]

- 6. genscript.com [genscript.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H-Val-Ala-OH | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. glpbio.com [glpbio.com]

- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

H-Val-Ala-Ala-Phe-OH as a Substrate for Carboxypeptidase P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase P (EC 3.4.17.P), a membrane-bound metalloenzyme, plays a crucial role in the final stages of protein digestion by cleaving C-terminal amino acids from peptides. Isolated from the microvillar membrane of pig kidneys, this exopeptidase exhibits a preference for substrates with specific C-terminal and penultimate amino acid residues. The synthetic tetrapeptide, H-Val-Ala-Ala-Phe-OH, has been identified as a particularly effective substrate for carboxypeptidase P, making it a valuable tool for studying the enzyme's activity and specificity. This technical guide provides an in-depth overview of the use of this compound as a substrate for carboxypeptidase P, including its enzymatic kinetics, detailed experimental protocols, and the underlying catalytic mechanism.

Properties of this compound

The tetrapeptide this compound, with the single-letter code VAAF, is a valuable tool in enzymology for studying the activity of carboxypeptidase P. Its sequence, comprising hydrophobic and small amino acid residues, makes it particularly susceptible to cleavage by this enzyme.[1]

| Property | Value |

| Full Name | L-Valyl-L-alanyl-L-alanyl-L-phenylalanine |

| Abbreviation | H-VAAF-OH |

| Molecular Formula | C₂₀H₃₀N₄O₅ |

| Molecular Weight | 406.48 g/mol [2] |

| Structure | H₂N-CH(C₃H₇)-CO-NH-CH(CH₃)-CO-NH-CH(CH₃)-CO-NH-CH(CH₂C₆H₅)-COOH |

Enzymatic Hydrolysis by Carboxypeptidase P

Carboxypeptidase P catalyzes the hydrolysis of the peptide bond between the C-terminal Phenylalanine (Phe) and the adjacent Alanine (Ala) residue in this compound. This reaction releases Phenylalanine and the tripeptide H-Val-Ala-Ala-OH.

Caption: Enzymatic cleavage of this compound by Carboxypeptidase P.

Kinetic Parameters

While this compound has been identified as the most effective substrate for carboxypeptidase P in a comparative study, specific kinetic parameters (Km, Vmax, and kcat) for this particular substrate are not available in the primary literature.[1] The seminal paper on the purification and properties of carboxypeptidase P from pig kidneys by Hedeager-Sorensen and Kenny (1985) determined the kinetic constants for a different substrate, benzyloxycarbonyl-L-prolyl-L-methionine (Z-Pro-Met). These values are provided below for reference.

| Substrate | Km (mM) | kcat (min⁻¹) |

| Z-Pro-Met | 4.1 | 1230 |

| Data from Hedeager-Sorensen and Kenny, Biochem. J. (1985) 229, 251-257.[1] |

The lack of specific kinetic data for this compound presents an opportunity for further research to quantitatively characterize its interaction with carboxypeptidase P.

Experimental Protocol: Assay of Carboxypeptidase P Activity

The following is a representative protocol for determining the activity of carboxypeptidase P using this compound as a substrate. This protocol is based on the methods described by Hedeager-Sorensen and Kenny (1985) and general practices for carboxypeptidase assays.[1] The method relies on the quantification of the released L-Phenylalanine over time.

Materials:

-

Purified Carboxypeptidase P

-

This compound substrate solution (e.g., 10 mM in a suitable buffer)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂

-

Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA)

-

L-Phenylalanine standards for calibration

-

Instrumentation for product quantification (e.g., HPLC system or Amino Acid Analyzer)

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store at 4°C.

-

Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will need to be varied to determine kinetic parameters.

-

Prepare a stock solution of purified Carboxypeptidase P in a suitable buffer (e.g., the Assay Buffer) and store on ice. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

-

Enzyme Assay:

-

Set up a series of reaction tubes. For each reaction, add the appropriate volume of Assay Buffer and this compound substrate solution.

-

Pre-incubate the reaction tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding a small volume of the Carboxypeptidase P solution to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of Quenching Solution.

-

Include a "zero-time" control by adding the Quenching Solution before the enzyme.

-

Include a "no-enzyme" control to account for any non-enzymatic substrate degradation.

-

-

Quantification of L-Phenylalanine:

-

The amount of released L-Phenylalanine can be quantified using various methods:

-

High-Performance Liquid Chromatography (HPLC): Separate the reaction mixture on a reverse-phase C18 column. The released Phenylalanine can be detected by its UV absorbance at 254 nm or through pre- or post-column derivatization (e.g., with o-phthalaldehyde, OPA) for fluorescence detection.

-

Amino Acid Analyzer: This is a classic and reliable method for the separation and quantification of amino acids using ion-exchange chromatography followed by post-column derivatization with ninhydrin.[3][4]

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of L-Phenylalanine.

-

Determine the concentration of L-Phenylalanine in each experimental sample from the standard curve.

-

Calculate the initial velocity (v) of the reaction in terms of moles of product formed per unit time.

-

To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate and plot the initial velocities against the substrate concentrations. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.

-

Caption: Workflow for the enzymatic assay of Carboxypeptidase P.

Catalytic Mechanism of Carboxypeptidase P

As a metallocarboxypeptidase, Carboxypeptidase P utilizes a zinc ion (Zn²⁺) in its active site for catalysis. The general mechanism involves the coordination of the substrate's C-terminal carboxyl group to positively charged residues in the active site and the interaction of the scissile peptide bond's carbonyl oxygen with the zinc ion. A key glutamic acid residue acts as a general base, activating a water molecule to perform a nucleophilic attack on the carbonyl carbon of the peptide bond. This leads to the formation of a tetrahedral intermediate, which is stabilized by the zinc ion. The intermediate then collapses, breaking the peptide bond and releasing the C-terminal amino acid.

Caption: General catalytic mechanism of a metallocarboxypeptidase.

Conclusion

This compound serves as an excellent substrate for investigating the enzymatic properties of carboxypeptidase P. While specific kinetic data for this substrate remains to be fully elucidated, the provided experimental framework offers a solid foundation for researchers to conduct detailed kinetic analyses. Understanding the interaction of carboxypeptidase P with specific substrates like this compound is essential for defining its biological role and for the potential development of inhibitors with therapeutic applications. Further studies are warranted to quantitatively define the kinetics of this interaction and to explore the broader substrate specificity of this important enzyme.

References

- 1. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]

- 3. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Significance of Novel Peptide Sequences: A Hypothetical Case Study of the VAAF Peptide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive search of peer-reviewed scientific literature and public databases did not yield specific information regarding a peptide with the amino acid sequence Valine-Alanine-Alanine-Phenylalanine (VAAF). Therefore, this document serves as an in-depth technical guide and whitepaper outlining the generalized processes of discovering and characterizing a novel peptide, using "VAAF" as a hypothetical example to illustrate the methodologies and potential significance.

Discovery of Novel Peptides

The identification of new bioactive peptides is a critical starting point for therapeutic development. Two primary methodologies for discovering novel peptide sequences are high-throughput screening of peptide libraries and advanced proteomic analysis of biological samples.

1.1. High-Throughput Screening: Phage Display

Phage display is a powerful technique for discovering peptides that bind to a specific target molecule, such as a receptor or enzyme.[1] A library of bacteriophages, each expressing a different random peptide sequence on its surface, is exposed to the target of interest.

-

Biopanning: The process involves cycles of binding, washing to remove non-specific binders, and eluting the specifically bound phages.[2]

-

Amplification and Sequencing: The eluted phages are amplified by infecting bacteria, and the peptide-encoding DNA is sequenced to identify the binding sequences.[1]

1.2. Proteomic Analysis: Mass Spectrometry

Mass spectrometry-based proteomics allows for the identification and quantification of peptides directly from complex biological samples like tissues or plasma.[3][4]

-

Sample Preparation: Proteins are extracted from the sample and enzymatically digested into smaller peptides.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The fragmentation pattern provides the amino acid sequence of the peptide.[3][5]

-

De Novo Sequencing: When a peptide sequence is not present in existing protein databases, its sequence can be determined de novo from the fragmentation spectra.[6]

Characterization of the Hypothetical VAAF Peptide

Once a novel peptide like our hypothetical VAAF is identified, its biological significance must be determined. This involves a series of in vitro and in vivo experiments to elucidate its function and mechanism of action.

2.1. Quantitative Analysis

Accurate quantification of the peptide is crucial for all subsequent experiments. This is typically achieved using synthetic peptide standards and mass spectrometry.

Table 1: Hypothetical Quantitative Data for VAAF Peptide

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to Target Receptor X | 50 nM | Surface Plasmon Resonance | Fictional |

| IC50 in Cell-Based Assay | 200 nM | In vitro functional assay | Fictional |

| Half-life in human plasma | 30 minutes | In vitro stability assay | Fictional |

2.2. Signaling Pathway Elucidation

Understanding the signaling pathway that a peptide modulates is key to understanding its biological function. For our hypothetical VAAF peptide, let's assume it acts as an agonist for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Caption: Hypothetical signaling pathway of the VAAF peptide.

Experimental Protocols

Detailed and reproducible protocols are essential for validating research findings. Below are generalized protocols for key experiments in peptide characterization.

3.1. Peptide Quantification by LC-MS/MS

This protocol describes the absolute quantification of a target peptide in a biological matrix using a stable isotope-labeled internal standard.

-

Sample Preparation:

-

Spike a known concentration of the heavy-labeled synthetic VAAF peptide into the plasma sample.

-

Perform protein precipitation using acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptides.

-

Dry the supernatant under vacuum and reconstitute in an appropriate buffer for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Elute the peptides using a gradient of increasing acetonitrile concentration.

-

Analyze the eluting peptides using a mass spectrometer operating in Parallel Reaction Monitoring (PRM) mode.[3]

-

Monitor for specific precursor-to-fragment ion transitions for both the native (light) and labeled (heavy) VAAF peptide.

-

-

Data Analysis:

-

Calculate the peak area ratio of the light to heavy peptide.

-

Determine the concentration of the endogenous VAAF peptide by comparing this ratio to a standard curve generated with known concentrations of the light and heavy peptides.

-

References

- 1. Phage-Display Based Discovery and Characterization of Peptide Ligands against WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Quantification of Peptides in Food Hydrolysate from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of complex peptide mixtures using FTMS and differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

An In-depth Technical Guide to the Physicochemical Characteristics of Val-Ala-Ala-Phe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Val-Ala-Ala-Phe, with the sequence Valine-Alanine-Alanine-Phenylalanine (VAAF), is a subject of interest in various biochemical and pharmaceutical research areas. Its composition of both hydrophobic and aliphatic amino acids confers specific physicochemical properties that influence its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Val-Ala-Ala-Phe, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant biochemical processes.

Physicochemical Characteristics

The physicochemical properties of Val-Ala-Ala-Phe are fundamental to understanding its stability, solubility, and potential biological activity. The following table summarizes key quantitative data for this tetrapeptide.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀N₄O₅ | [1] |

| Molecular Weight | 406.48 g/mol | [1] |

| Theoretical Isoelectric Point (pI) | 7.0 | [1] |

| GRAVY (Grand Average of Hydropathicity) | 2.65 | [1] |

| Predicted logP | -2.2 to -2.3 | [2] |

Note: The isoelectric point and logP are theoretical values and may vary under experimental conditions. The positive GRAVY score indicates the hydrophobic nature of the peptide.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of Val-Ala-Ala-Phe. The following sections provide standardized protocols that can be adapted for this specific tetrapeptide.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the solid-phase synthesis of peptides like Val-Ala-Ala-Phe.[3][4][5][6][7][8]

1. Resin Selection and Swelling:

-

Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin with Fmoc-Phe-OH for a C-terminal carboxylic acid.[5][6][8][9]

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[6][8]

2. First Amino Acid Loading (if not pre-loaded):

-

For Wang resin, activate Fmoc-Phe-OH (5 eq.) with a coupling agent like HBTU (5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF.[7][8]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[5]

-

Cap any unreacted hydroxyl groups on the resin using an acetylation mixture (e.g., acetic anhydride and pyridine in DMF).

3. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6][7][8] Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Ala-OH, then another Fmoc-Ala-OH, and finally Fmoc-Val-OH; 3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or HATU/HOAt/DIPEA) in DMF.[5][7]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[5]

-

Monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[8] If the test is positive (indicating free amines), repeat the coupling step.

4. Final Deprotection and Cleavage:

-

After the final coupling step, remove the N-terminal Fmoc group.

-

Wash the resin with dichloromethane (DCM) and dry it.

-

Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.[3]

-

Dry the crude peptide under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Due to its hydrophobic nature, Val-Ala-Ala-Phe is well-suited for purification by RP-HPLC.[10][11][12][13]

1. Column and Solvents:

-

Column: A C18 or C8 stationary phase column is typically used for hydrophobic peptides.[4][12]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11][12][13]

2. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a small amount of the initial mobile phase composition.[4]

3. Gradient Elution:

-

Equilibrate the column with a low percentage of mobile phase B (e.g., 5-10%).

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of increasing mobile phase B concentration to elute the peptide. A typical gradient for a hydrophobic tetrapeptide might be from 10% to 70% B over 30-60 minutes.[11][13]

-

Monitor the elution profile using a UV detector at 214 nm or 280 nm (though absorbance at 280 nm will be low due to the single phenylalanine).

4. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Mass Spectrometry (MS) Characterization

Mass spectrometry is essential for confirming the identity and purity of the synthesized peptide.[3][14][15]

1. Sample Preparation:

-

Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid.

2. Ionization:

-

Use electrospray ionization (ESI) to generate gas-phase ions of the peptide. ESI is a soft ionization technique that minimizes fragmentation of the parent molecule.

3. Mass Analysis (MS1):

-

Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.

-

For Val-Ala-Ala-Phe, expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 407.23.

4. Tandem Mass Spectrometry (MS/MS or MS2):

-

Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[15]

-

Analyze the resulting fragment ions to confirm the amino acid sequence. Expect to observe a series of b- and y-ions corresponding to fragmentation along the peptide backbone.[16]

-

b-ions (N-terminal fragments): b₁, b₂, b₃

-

y-ions (C-terminal fragments): y₁, y₂, y₃

-

Biological Activity and Potential Signaling

Enzymatic Degradation

Val-Ala-Ala-Phe has been identified as a substrate for carboxypeptidase P from pig kidneys.[1] Carboxypeptidases are exopeptidases that cleave the C-terminal amino acid from a peptide chain.[17][18][19][20][21] The specificity of carboxypeptidases is often influenced by the nature of the C-terminal residue and adjacent amino acids. Carboxypeptidase A, for instance, shows a preference for C-terminal residues with aromatic or branched aliphatic side chains, such as phenylalanine and valine.[18][20]

Cellular Uptake and Potential Signaling

The cellular uptake of small peptides can occur through various mechanisms, including passive diffusion for highly hydrophobic peptides or, more commonly, via specific peptide transporters.[22][23][24][25] Once inside the cell, peptides are typically subject to degradation by intracellular peptidases into their constituent amino acids. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis or other metabolic pathways.

While no specific signaling pathway for Val-Ala-Ala-Phe has been identified, its constituent amino acids, particularly phenylalanine, are known to be involved in various metabolic and signaling pathways. Phenylalanine is a precursor for tyrosine, which in turn is a precursor for catecholamines and thyroid hormones.[8][26]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and characterization of the tetrapeptide Val-Ala-Ala-Phe. While specific experimental data for some properties and its direct involvement in signaling pathways remain to be fully elucidated, the information and protocols presented here offer a solid foundation for researchers and scientists working with this and similar hydrophobic peptides. The provided methodologies and workflows serve as a practical guide for the successful handling and investigation of Val-Ala-Ala-Phe in a laboratory setting. Further research into its biological activities and interactions will be crucial for uncovering its full potential in drug development and other scientific applications.

References

- 1. H-Val-Ala-Ala-Phe-OH peptide [novoprolabs.com]

- 2. Phe-Ala-Val | C17H25N3O4 | CID 145457130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. hplc.eu [hplc.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of data analysis parameters and MS/MS fragmentation techniques for quantitative proteome analysis using isobaric peptide termini labeling (IPTL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Khan Academy [khanacademy.org]

- 24. researchgate.net [researchgate.net]

- 25. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hydrophobic Amino Acids in the Tetrapeptide H-Val-Ala-Ala-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the hydrophobic amino acids—Valine (Val), Alanine (Ala), and Phenylalanine (Phe)—in defining the structure, function, and behavior of the tetrapeptide H-Val-Ala-Ala-Phe-OH. This peptide, a known substrate for carboxypeptidase P, serves as an important model for understanding the impact of hydrophobicity on peptide aggregation, enzyme-substrate interactions, and overall molecular conformation.

Physicochemical Properties and the Influence of Hydrophobicity

The hydrophobic character of this compound is a dominant feature influencing its solubility, aggregation propensity, and interaction with biological systems. The constituent amino acids, Val, Ala, and Phe, all possess nonpolar side chains, contributing to the peptide's overall hydrophobicity.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of a peptide can be quantified using various scales and computational methods. A commonly used metric is the Grand Average of Hydropathy (GRAVY) score, which is calculated by summing the hydropathy values of all amino acids and dividing by the number of residues in the sequence.[1][2] A positive GRAVY score indicates a hydrophobic nature.

The Kyte-Doolittle scale is one of the most widely used methods for determining the hydropathy of each amino acid.[3]

| Amino Acid | Kyte-Doolittle Hydrophobicity |

| Valine (Val) | 4.2 |

| Alanine (Ala) | 1.8 |

| Phenylalanine (Phe) | 2.8 |

Calculation of GRAVY Score for this compound:

GRAVY = (4.2 + 1.8 + 1.8 + 2.8) / 4 = 2.65

This high positive GRAVY score confirms the significant hydrophobic nature of the tetrapeptide.

The Structural and Functional Role of Individual Hydrophobic Residues

Each hydrophobic amino acid in the this compound sequence plays a distinct role in shaping the peptide's structure and function.

-

Valine (Val): Located at the N-terminus, valine's bulky, branched isopropyl side chain contributes significantly to the peptide's hydrophobicity. This bulkiness can sterically influence the conformation of the peptide backbone.

-

Alanine (Ala): The two adjacent alanine residues provide a region of relatively simple and flexible hydrophobicity. The small methyl side chain of alanine does not significantly hinder backbone rotation, potentially allowing for conformational flexibility in this part of the peptide.

-

Phenylalanine (Phe): Positioned at the C-terminus, phenylalanine's aromatic phenyl group is a major contributor to the peptide's hydrophobicity and can engage in π-π stacking interactions with other aromatic residues or receptor sites. This C-terminal aromatic residue is often a key recognition element for carboxypeptidases.

The collective hydrophobicity of these residues drives the phenomenon of "hydrophobic collapse," where the peptide in an aqueous environment will tend to adopt a conformation that buries the nonpolar side chains from the surrounding water molecules. This is a fundamental driving force in protein and peptide folding.

Caption: Hydrophobic collapse of this compound in an aqueous environment.

Experimental Methodologies

The study of hydrophobic peptides like this compound requires specific experimental protocols to address challenges such as aggregation and low solubility.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of hydrophobic peptides is often complicated by on-resin aggregation, which can lead to incomplete reactions and low yields.

Protocol for SPPS of this compound:

-

Resin Selection: A low-loading Wang or PAM resin is suitable for the synthesis of short hydrophobic peptides.

-

Amino Acid Coupling:

-

Reagents: Use a combination of a coupling agent like HBTU/HOBt or HATU and a base such as DIPEA in a solvent like N,N-dimethylformamide (DMF).

-

Procedure: Swell the resin in DMF. Deprotect the Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly. Dissolve the Fmoc-protected amino acid and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

-

-

Cleavage and Deprotection:

-

Reagent: A standard cleavage cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Precipitate the peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification:

-

Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is used for elution. The high hydrophobicity of this compound will require a relatively high concentration of acetonitrile for elution.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a buffer solution (e.g., phosphate buffer) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H: To check for sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for structure calculation.

-

-

Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures.

Enzymatic Assay with Carboxypeptidase P

The interaction of this compound with carboxypeptidase P can be characterized by determining the kinetic parameters Km and kcat.

General Protocol for Enzymatic Assay:

-

Reagents:

-

Purified carboxypeptidase P enzyme.

-

This compound substrate stock solution.

-

Assay buffer (e.g., 50 mM MES, pH 6.5).

-

-

Assay Procedure:

-

Prepare a series of substrate dilutions in the assay buffer.

-

Initiate the reaction by adding a fixed amount of the enzyme to each substrate dilution.

-

Monitor the reaction progress over time by detecting the release of phenylalanine. This can be done using HPLC or a colorimetric method (e.g., ninhydrin assay).

-

-

Data Analysis:

-

Determine the initial reaction velocities (v₀) for each substrate concentration.

-

Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Caption: Enzymatic reaction of this compound with Carboxypeptidase P.

Conclusion

The hydrophobic amino acids in this compound are not merely passive structural components; they are the primary determinants of its physicochemical properties and biological interactions. A thorough understanding of the roles of valine, alanine, and phenylalanine in this model tetrapeptide provides valuable insights for the rational design of peptides with tailored solubility, stability, and biological activity. The experimental protocols outlined in this guide offer a framework for the synthesis, purification, and characterization of this and other challenging hydrophobic peptides, empowering researchers in the fields of biochemistry, drug discovery, and materials science. Further investigation into the specific kinetic parameters of its interaction with carboxypeptidase P and detailed high-resolution structural studies will continue to illuminate the intricate interplay between hydrophobicity and biological function.

References

Technical Guide: Physicochemical Characterization of the Tetrapeptide H-Val-Ala-Ala-Phe-OH

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of the theoretical isoelectric point (pI) and the Grand Average of Hydropathicity (GRAVY) score for the tetrapeptide H-Val-Ala-Ala-Phe-OH. These two parameters are fundamental in predicting the peptide's behavior in aqueous solutions, its potential for aggregation, and its interaction with biological membranes.

Quantitative Data Summary

The key physicochemical parameters for this compound, with the one-letter code VAAF, are summarized below. These values are computationally derived based on the peptide's amino acid sequence.

| Parameter | Value | Description |

| Sequence | This compound (VAAF) | A tetrapeptide composed of Valine, Alanine, Alanine, and Phenylalanine. |

| Molecular Formula | C₂₀H₃₀N₄O₅[1][2] | The elemental composition of the peptide. |

| Average Molecular Weight | 406.47 g/mol [2] | The average mass of the peptide molecule. |

| Theoretical Isoelectric Point (pI) | 7.0[2] | The pH at which the peptide carries no net electrical charge. |

| GRAVY Score | 2.65[2] | Indicates the overall hydrophobicity of the peptide. |

Experimental and Computational Protocols

The theoretical pI and GRAVY score are calculated using established methodologies that rely on the primary amino acid sequence.

2.1. Theoretical Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which a molecule, such as a peptide, has a net charge of zero.[3] This is a critical parameter for protein and peptide purification techniques like isoelectric focusing.

Methodology: The theoretical pI is calculated by considering the pKa values of all ionizable groups within the peptide. For this compound, these are the N-terminal α-amino group and the C-terminal α-carboxyl group. The amino acid side chains in this specific peptide (Valine, Alanine, Phenylalanine) are not ionizable. The calculation involves using the Henderson-Hasselbalch equation to find the pH at which the positive charge on the N-terminus is exactly balanced by the negative charge on the C-terminus. Numerous web-based tools and software packages, such as the ExPASy Compute pI/Mw tool, can perform this calculation automatically using established pKa value sets.[4]

2.2. Grand Average of Hydropathicity (GRAVY) Score Calculation

The GRAVY score is a measure of the overall hydrophobicity or hydrophilicity of a peptide.[5] A positive score indicates a hydrophobic nature, while a negative score suggests a hydrophilic character.[6] This is useful for predicting protein interactions and membrane associations.

Methodology: The GRAVY score is calculated by summing the hydropathy values of each amino acid in the sequence and dividing by the total number of residues.[5][7] The most commonly used hydropathy scale is the one developed by Kyte and Doolittle.[7]

The formula is as follows: GRAVY = (Σ Hydropathy values of all amino acids) / (Number of residues)

For this compound (VAAF):

-

Valine (V): 4.2

-

Alanine (A): 1.8

-

Alanine (A): 1.8

-

Phenylalanine (F): 2.8

Calculation: GRAVY = (4.2 + 1.8 + 1.8 + 2.8) / 4 = 10.6 / 4 = 2.65

Workflow Visualization

The following diagram illustrates the logical workflow for determining the theoretical pI and GRAVY score from the primary peptide sequence.

Caption: Workflow for calculating the theoretical pI and GRAVY score of a peptide.

References

- 1. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]

- 2. This compound peptide [novoprolabs.com]

- 3. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]

- 4. Expasy - Compute pI/Mw tool [web.expasy.org]

- 5. Expasy - ProtParam documentation [web.expasy.org]

- 6. Analysis and Prediction of Highly Effective Antiviral Peptides Based on Random Forests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cymobase.org [cymobase.org]

A Comprehensive Technical Guide to H-Val-Ala-Ala-Phe-OH (VAAF)

CAS Number: 21957-32-4

This technical guide provides an in-depth overview of the tetrapeptide H-Val-Ala-Ala-Phe-OH, also known as VAAF, for researchers, scientists, and professionals in the field of drug development. This document covers its physicochemical properties, synthesis, and primary application as an enzymatic substrate, including detailed experimental protocols and workflow visualizations.

Core Properties and Specifications

The tetrapeptide this compound is a sequence of four amino acids: valine, alanine, alanine, and phenylalanine. Its primary documented use is as a substrate for carboxypeptidase P from porcine kidneys, making it a valuable tool for studying the activity and characteristics of this enzyme.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 21957-32-4 | [1] |

| Molecular Formula | C₂₀H₃₀N₄O₅ | [1][2][3] |

| Molecular Weight (Average) | 406.48 g/mol | [1][2][3] |

| Monoisotopic Mass | 406.2216 g/mol | [1] |

| Purity (by HPLC) | 96.7% | [2] |

| Appearance | White to off-white powder | |

| Theoretical pI | 7.0 | [1][2] |

| GRAVY (Grand Average of Hydropathicity) | 2.65 | [1][2] |

| Solubility | Soluble in aqueous solutions, enhanced by the presence of TFA salts. | [2] |

| Storage | Should be stored in a freezer at or below -20°C in its lyophilized form. | [2] |

Spectral Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation of this compound.[1]

-

Mass Spectrometry: Mass spectrometry is used to verify the molecular weight and sequence of the peptide. Collision-induced dissociation (CID) of the protonated peptide would yield a series of b- and y-type fragment ions, confirming the amino acid sequence.[1] Studies on the fragmentation of deprotonated [M-H]⁻ this compound have shown the presence of characteristic y₁ and b₂ ions, which are indicative of the peptide's sequence.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides of this length due to its efficiency and amenability to automation.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol outlines a representative manual Fmoc-based SPPS for the synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Pre-activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Fmoc-Ala-OH, Fmoc-Ala-OH, Fmoc-Val-OH): Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Ala-OH, followed by another Fmoc-Ala-OH, and finally Fmoc-Val-OH.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group from the valine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Application in Enzymology

The primary documented application of this compound is as a substrate for carboxypeptidase P.[1][2] This enzyme catalyzes the cleavage of the C-terminal amino acid from a peptide or protein. By using a well-defined substrate like VAAF, researchers can accurately determine the kinetic parameters of the enzyme, such as Kₘ and kₖₐₜ, and investigate the effects of inhibitors.

Carboxypeptidase P Activity Assay

The activity of carboxypeptidase P can be monitored by measuring the rate of release of the C-terminal phenylalanine from this compound.

This protocol describes a general method for assaying carboxypeptidase P activity using HPLC to quantify the product formation.

Materials:

-

This compound substrate stock solution (e.g., in water or a suitable buffer)

-

Carboxypeptidase P enzyme solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 1 M HCl or 10% TFA)

-

Phenylalanine standard solution for HPLC calibration

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the this compound substrate solution to the desired final concentration.

-

Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add the carboxypeptidase P enzyme solution to the reaction mixture to start the reaction.

-

Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the reaction.

-

Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject the samples onto a C18 column.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the substrate (this compound) from the product (phenylalanine).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

-

-

Data Analysis:

-

Generate a standard curve using the phenylalanine standard solutions.

-

Quantify the amount of phenylalanine produced in each sample at each time point by integrating the peak area and comparing it to the standard curve.

-

Plot the concentration of phenylalanine produced over time to determine the initial reaction velocity.

-

Calculate the enzyme activity based on the rate of product formation.

-

Caption: Workflow for a Carboxypeptidase P activity assay using this compound.

Biological Signaling

Currently, there is no direct evidence in the scientific literature to suggest that the tetrapeptide this compound is involved in any specific biological signaling pathways. Its primary role appears to be as a synthetic tool for biochemical assays. Oligopeptides, in general, can act as regulatory molecules in various signaling pathways; however, a specific signaling function for VAAF has not been identified.

Conclusion

This compound (CAS 21957-32-4) is a well-characterized tetrapeptide with defined physicochemical properties. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols. The principal application of this peptide is as a specific substrate for the enzyme carboxypeptidase P, making it a valuable reagent for enzymology and inhibitor screening studies. While it does not have a known role in biological signaling, its utility in biochemical research is well-established. This guide provides the necessary technical information for its synthesis, handling, and application in a research setting.

References

understanding the N-terminus and C-terminus of VAAF

An In-depth Technical Guide to the N-terminus and C-terminus of the VAAF Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The termini of peptides and proteins, the N-terminus and C-terminus, are critical determinants of their structure, stability, localization, and biological function.[1][2] This guide provides a detailed examination of the N-terminal Valine and C-terminal Phenylalanine of the tetrapeptide VAAF (Valine-Alanine-Alanine-Phenylalanine). We will explore the physicochemical properties of these termini, present detailed experimental protocols for their characterization, and discuss their potential roles in biological signaling pathways. This document serves as a comprehensive resource for researchers in drug discovery and molecular biology investigating the structure-function relationships of peptides.

Introduction to Peptide Termini

Every polypeptide chain has a beginning and an end, referred to as the N-terminus and the C-terminus, respectively.[1][2] The N-terminus, or amino-terminus, is the end of the peptide with a free amine group (-NH2).[2][3] Conversely, the C-terminus, or carboxyl-terminus, is the end with a free carboxyl group (-COOH).[2][3] These terminal groups are not merely endpoints but are crucial for a protein's biological activity, interactions, and ultimate fate within the cell.[1]

The N-terminus is the first part of the protein to be synthesized during translation and can be subject to various co-translational and post-translational modifications, such as acetylation and myristoylation.[3] These modifications can influence protein stability and localization. The C-terminus is the last to be translated and can also undergo significant modifications that affect protein function and sorting.[2][4]

Physicochemical Properties of VAAF Termini

The VAAF peptide, with the sequence Val-Ala-Ala-Phe, possesses an N-terminal Valine and a C-terminal Phenylalanine. The properties of these terminal residues significantly influence the overall characteristics of the peptide.

N-Terminal Valine

Valine is a nonpolar, aliphatic amino acid. Its presence at the N-terminus contributes to the hydrophobic character of that end of the peptide. The free amino group of the N-terminal Valine has a characteristic pKa value, which determines its charge state at different pH values.

C-Terminal Phenylalanine